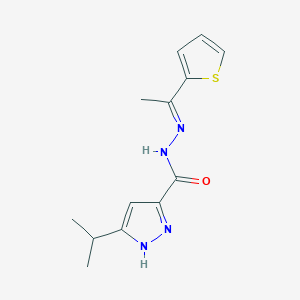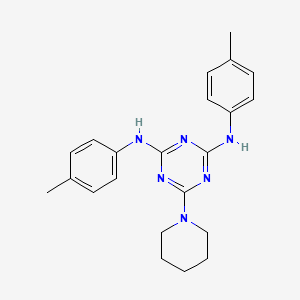![molecular formula C18H15N3O B11645084 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B11645084.png)
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドは、キナゾリン系に属する複素環式化合物です。 キナゾリン誘導体は、抗真菌、抗ウイルス、抗糖尿病、抗がん、抗炎症、抗菌、抗酸化などの重要な生物活性で知られています
準備方法
合成経路と反応条件
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドの合成は、通常、アントラニル酸とアミドを特定の条件下で反応させることにより行われます。 一般的な方法の1つは、Niementowski合成であり、アントラニル酸をホルムアミドと反応させて目的のキナゾリン誘導体を生成します 。反応条件は、多くの場合、キナゾリン環の形成を促進するために、加熱と触媒の存在が必要です。
工業生産方法
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、再結晶やクロマトグラフィーによる精製など、反応副生成物から化合物を分離する工程が含まれる場合があります。
化学反応の分析
反応の種類
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキナゾリノン誘導体を形成することができます。
還元: 還元反応は、この化合物を異なる還元形に変換することができ、その生物活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンなどの求核剤が含まれます。反応条件は、通常、制御された温度とエタノールやジメチルスルホキシド(DMSO)などの溶媒の使用を伴います。
主な生成物
これらの反応から生成される主な生成物には、さまざまなキナゾリノン誘導体が含まれ、これは反応中に導入された官能基に応じて、異なる生物活性を示す可能性があります .
科学的研究の応用
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドは、以下を含む幅広い科学研究における応用があります。
化学: 潜在的な生物活性を持つ他の複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用とその治療薬としての可能性について研究されています。
医学: 抗がん、抗菌、抗ウイルス特性について調査されており、薬物開発の候補となっています。
作用機序
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、疾患プロセスに関与する酵素や受容体を阻害し、その治療効果をもたらす可能性があります。 たとえば、キナゾリン誘導体は、がん細胞増殖に関与する上皮成長因子受容体(EGFR)チロシンキナーゼを阻害することが知られています .
類似化合物との比較
類似化合物
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドに類似する化合物には、以下が含まれます。
- 6-プロピルベンゾ[4,5]イミダゾ[1,2-c]キナゾリン
- 2-メチル-6-プロピルベンゾ[4,5]イミダゾ[1,2-c]キナゾリン
- N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)-2-フェニルアセトアミド
ユニークさ
N-(2,6-ジメチルインドロ[1,2-c]キナゾリン-12-イル)ホルムアミドを類似化合物から際立たせるのは、キナゾリン環における特定の置換パターンであり、これは、ユニークな生物活性と化学反応性を付与する可能性があります。このユニークさにより、さまざまな科学分野におけるさらなる研究開発に役立つ化合物となっています。
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide |
InChI |
InChI=1S/C18H15N3O/c1-11-7-8-15-14(9-11)18-17(19-10-22)13-5-3-4-6-16(13)21(18)12(2)20-15/h3-10H,1-2H3,(H,19,22) |
InChIキー |
CITYEZKZATYZIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B11645003.png)
![4-(4-fluorophenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B11645006.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11645012.png)
![2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B11645014.png)
![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11645020.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645023.png)


![2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645059.png)
![1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)

![methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645076.png)

